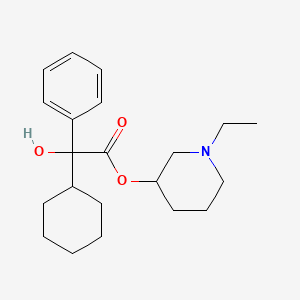
(1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate is a complex organic compound that features a piperidine ring, a cyclohexyl group, and a phenylacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate typically involves the reaction of 1-ethylpiperidine with 2-cyclohexyl-2-hydroxy-2-phenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for designing new compounds with potential biological activity.
Biology
In biological research, this compound can be used to study the interactions of piperidine derivatives with various biological targets. Its structural features allow it to interact with enzymes and receptors, making it useful in drug discovery and development.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals. Its reactivity and versatility make it suitable for various applications, including the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of (1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phenylacetate moiety allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-methylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate
- (1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-benzylacetate
- (1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-toluylacetate
Uniqueness
(1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate is unique due to its specific combination of functional groups. The presence of the piperidine ring, cyclohexyl group, and phenylacetate moiety provides a distinct set of chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
63917-13-5 |
|---|---|
Molekularformel |
C21H31NO3 |
Molekulargewicht |
345.5 g/mol |
IUPAC-Name |
(1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C21H31NO3/c1-2-22-15-9-14-19(16-22)25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3,5-6,10-11,18-19,24H,2,4,7-9,12-16H2,1H3 |
InChI-Schlüssel |
PPNCDMBYKKWNCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC(C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















